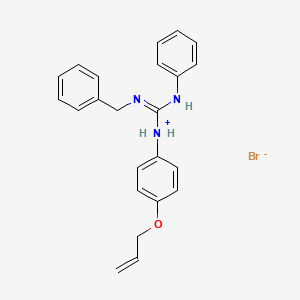

1-(p-Allyloxyphenyl)-3-benzyl-2-phenylguanidine hydrobromide

Description

Properties

CAS No. |

69415-37-8 |

|---|---|

Molecular Formula |

C23H24BrN3O |

Molecular Weight |

438.4 g/mol |

IUPAC Name |

(N'-benzyl-N-phenylcarbamimidoyl)-(4-prop-2-enoxyphenyl)azanium;bromide |

InChI |

InChI=1S/C23H23N3O.BrH/c1-2-17-27-22-15-13-21(14-16-22)26-23(25-20-11-7-4-8-12-20)24-18-19-9-5-3-6-10-19;/h2-16H,1,17-18H2,(H2,24,25,26);1H |

InChI Key |

YOPAYXFDUJTOSW-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)[NH2+]C(=NCC2=CC=CC=C2)NC3=CC=CC=C3.[Br-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of 1-(p-Allyloxyphenyl)-3-benzyl-2-phenylguanidine hydrobromide generally involves the following key steps:

- Formation of the allyloxyphenyl intermediate : Introduction of the allyloxy group at the para position of the phenyl ring.

- Guanidine core construction : Coupling of the substituted phenyl groups with guanidine or guanidine derivatives.

- Salt formation : Conversion of the free base guanidine compound into the hydrobromide salt for enhanced stability and solubility.

Preparation of the p-Allyloxyphenyl Intermediate

The para-allyloxyphenyl moiety is typically prepared by etherification of a para-hydroxyphenyl precursor with allyl bromide or allyl chloride under basic conditions. This reaction proceeds via nucleophilic substitution where the phenolic hydroxyl group acts as the nucleophile.

| Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|

| p-Hydroxyphenyl compound | Allyl bromide, K2CO3, acetone | 70-85 | Base-mediated etherification |

| p-Hydroxyphenyl compound | Allyl chloride, NaH, DMF | 65-80 | Alternative base and solvent |

The reaction is usually carried out under reflux or room temperature conditions, depending on the base and solvent used. The product is purified by recrystallization or chromatography.

Synthesis of the Guanidine Core

The guanidine moiety can be constructed by the reaction of substituted anilines or phenylamines with suitable guanidine precursors such as cyanamide, S-methylisothiourea salts, or carbodiimides. For the title compound, the reaction involves:

- Reaction of p-allyloxyphenylamine with benzyl isothiocyanate or related intermediates.

- Subsequent coupling with phenylamine or phenyl derivatives to form the substituted guanidine.

| Step | Reagents/Intermediates | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | p-Allyloxyphenylamine + Benzyl isothiocyanate | Stirring at room temperature or reflux | 60-75 | Formation of thiourea intermediate |

| 2 | Thiourea intermediate + Phenylamine | Acidic or basic catalysis | 55-70 | Cyclization to guanidine |

The reaction is often performed in polar aprotic solvents such as dimethylformamide or pyridine. The guanidine formation is confirmed by spectroscopic methods such as NMR and IR.

Formation of the Hydrobromide Salt

The free base guanidine compound is converted into the hydrobromide salt by treatment with hydrobromic acid in an appropriate solvent, typically ethanol or acetonitrile. This step enhances the compound’s crystalline properties and solubility.

| Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Guanidine free base | HBr in ethanol, room temperature | 80-95 | Salt formation, crystallization |

The hydrobromide salt is isolated by filtration and dried under vacuum.

Comprehensive Data Table Summarizing Preparation

| Stage | Reagents/Conditions | Yield (%) | Purification Method | Characterization Techniques |

|---|---|---|---|---|

| Allyloxyphenyl intermediate | p-Hydroxyphenyl + Allyl bromide, K2CO3, acetone, reflux | 75 | Recrystallization | NMR, IR, MS |

| Thiourea intermediate | Allyloxyphenylamine + Benzyl isothiocyanate, RT or reflux | 70 | Column chromatography | NMR, IR |

| Guanidine formation | Thiourea intermediate + Phenylamine, acidic/basic catalysis | 65 | Recrystallization | NMR, IR, elemental analysis |

| Hydrobromide salt formation | Guanidine base + HBr in ethanol, RT | 90 | Filtration and drying | Melting point, elemental analysis |

Research Findings and Notes

- The allyloxy substitution on the phenyl ring is critical for biological activity and requires careful control of reaction conditions to avoid side reactions such as polymerization of the allyl group.

- Guanidine formation is sensitive to pH and solvent choice; acidic conditions favor cyclization, whereas basic conditions may lead to side products.

- The hydrobromide salt form improves the compound’s stability and handling properties for pharmaceutical applications.

- Purity and identity are confirmed by a combination of nuclear magnetic resonance spectroscopy, infrared spectroscopy, mass spectrometry, and elemental analysis.

- The synthetic methods are adapted from related guanidine derivatives reported in medicinal chemistry patents and literature, ensuring reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(p-Allyloxyphenyl)-3-benzyl-2-phenylguanidine hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the allyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-(p-Allyloxyphenyl)-3-benzyl-2-phenylguanidine hydrobromide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-(p-Allyloxyphenyl)-3-benzyl-2-phenylguanidine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are often studied using molecular docking and biochemical assays .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Structural Differentiation

- Core Backbone: The guanidine core in the target compound distinguishes it from indole (eletriptan), phthalan (citalopram), and morphinan (dextromethorphan) backbones. Guanidines are known for strong basicity and hydrogen-bonding capacity, which may influence receptor binding kinetics .

- Salt Form : Unlike pyridine hydrobromide (a simple heterocyclic salt), the target compound’s hydrobromide salt likely serves to stabilize the guanidine’s protonated form, enhancing bioavailability .

Pharmacological and Physicochemical Properties

- Solubility : Hydrobromide salts generally improve water solubility. For example, pyridine hydrobromide is highly soluble, whereas citalopram hydrobromide is only sparingly soluble due to its bulky aromatic substituents . The target compound’s solubility is expected to fall between these extremes.

- Therapeutic Potential: Eletriptan HBr: A 5-HT1B/1D agonist for migraines, leveraging its sulfonylethyl group for receptor selectivity . Citalopram HBr: An SSRI antidepressant, where the fluorophenyl group enhances serotonin reuptake inhibition . Target Compound: The guanidine core may target NMDA receptors or sodium channels, common in neuroactive agents, though specific data are lacking.

Q & A

Basic Research Questions

Q. What are the recommended experimental design strategies for optimizing the synthesis of 1-(p-Allyloxyphenyl)-3-benzyl-2-phenylguanidine hydrobromide?

- Methodology : Use factorial design (e.g., 2^k factorial experiments) to systematically vary parameters such as temperature, solvent ratios, and catalyst loading. This minimizes trial-and-error approaches and identifies critical interactions between variables . For example, apply response surface methodology (RSM) to optimize reaction yield and purity, incorporating computational reaction path searches (e.g., quantum chemical calculations) to predict feasible pathways before lab validation .

Q. How can researchers characterize the stability of this guanidine derivative under varying pH and temperature conditions?

- Methodology : Perform accelerated stability studies using HPLC or LC-MS to monitor degradation products. Employ kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf-life under standard storage conditions. Statistical design of experiments (DoE) is critical to account for multifactorial influences like ionic strength and light exposure .

Q. What analytical techniques are most reliable for confirming the structural integrity of the compound post-synthesis?

- Methodology : Combine NMR (¹H, ¹³C, and 2D-COSY) with high-resolution mass spectrometry (HRMS) for unambiguous structural confirmation. Cross-validate purity using differential scanning calorimetry (DSC) to detect polymorphic impurities and X-ray crystallography for absolute configuration determination .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reaction mechanism hypotheses for this compound’s synthesis?

- Methodology : Use density functional theory (DFT) to model reaction intermediates and transition states, comparing theoretical activation energies with experimental kinetic data. For example, discrepancies between predicted and observed regioselectivity can be addressed by incorporating solvent effects (via continuum solvation models) and non-covalent interactions in calculations .

Q. What strategies mitigate batch-to-batch variability in scaled-up synthesis of this guanidine derivative?

- Methodology : Implement process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs) like particle size and crystallinity. Combine this with statistical process control (SPC) charts to identify deviations early. Membrane separation technologies (e.g., nanofiltration) can also standardize purification steps .

Q. How do researchers design experiments to probe the compound’s interactions with biological targets (e.g., ion channels or enzymes)?

- Methodology : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Pair this with molecular dynamics (MD) simulations to predict binding modes and validate hypotheses about allosteric effects. Use fractional factorial designs to efficiently test combinations of variables (e.g., buffer composition, temperature) .

Q. What approaches reconcile conflicting solubility data reported for this hydrobromide salt in polar vs. non-polar solvents?

- Methodology : Conduct a meta-analysis of existing solubility datasets using chemometric tools (e.g., principal component analysis) to identify outliers. Experimentally validate via phase-solubility diagrams under controlled humidity and temperature. Incorporate Hansen solubility parameters to rationalize discrepancies based on solvent polarity and hydrogen-bonding capacity .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s reactivity?

- Methodology : Cross-validate computational models (e.g., quantum mechanics/molecular mechanics, QM/MM) with isotopic labeling experiments. For instance, use ¹⁸O-labeled reagents to trace oxygen transfer pathways in hydrolysis reactions. Adjust computational parameters (e.g., basis sets, dispersion corrections) iteratively to align with empirical data .

Q. What statistical frameworks are suitable for analyzing conflicting bioactivity data across cell-based assays?

- Methodology : Apply Bayesian hierarchical modeling to account for inter-assay variability (e.g., cell line differences, assay sensitivity). Use Bland-Altman plots to visualize systematic biases and Cohen’s kappa coefficient to assess reproducibility. Validate findings via orthogonal assays (e.g., fluorescence-based vs. radiometric measurements) .

Tables for Key Methodological Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.